![molecular formula C20H16N2O4S B2948776 (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide CAS No. 864975-60-0](/img/no-structure.png)

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

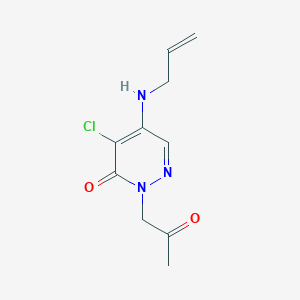

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H16N2O4S and its molecular weight is 380.42. The purity is usually 95%.

BenchChem offers high-quality (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Type II Diabetes Treatment

This compound has been evaluated for its potential as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a significant role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery. Derivatives of this compound have shown promising results in inhibiting PTP1B, which could lead to therapeutic applications for managing Type II diabetes.

Pesticidal Agents

Derivatives of the compound have been synthesized and assessed for their pesticidal properties . These studies have revealed that certain derivatives exhibit favorable insecticidal potentials, particularly against pests like the oriental armyworm and diamondback moth. Some derivatives have also shown acaricidal activity against spider mites, suggesting their use as insecticidal or acaricidal agents in agricultural applications.

Photophysical Research

The benzothiazolyl component of the compound is of interest in photophysical studies due to its distinctive behaviors observed in various solvents . Research in this area can lead to a better understanding of solvent effects on excited state hydrogen bonding and proton transfer processes, which are fundamental in the field of photochemistry.

Molecular Docking Studies

The compound’s derivatives have been used in molecular docking studies to understand their binding modes to the active sites of target proteins . This application is crucial in drug design, as it helps predict the interaction between drugs and their targets, thereby facilitating the development of more effective pharmaceuticals.

Antihyperglycemic Efficacy

In vivo studies have demonstrated that certain derivatives of this compound exhibit antihyperglycemic efficacy . This suggests their potential use in developing treatments that can effectively manage high blood sugar levels in diabetic patients.

Calcium Imaging Experiments

Some derivatives have been used in calcium imaging experiments to observe the release of calcium ions in insect central neurons . This application is significant in neurobiological research, where understanding calcium signaling can lead to insights into neuronal function and the development of neuroprotective strategies.

Structure-Activity Relationship (SAR) Analysis

The compound’s derivatives have been subjected to SAR analysis to provide valuable information for further structural modifications . This research is essential for optimizing the efficacy and safety profiles of potential drugs and agrochemicals.

Lead Molecule Development

With demonstrated in vitro and in vivo activities, certain derivatives of this compound are considered valuable lead molecules for the development of new drugs and agrochemicals . The process of lead development is a critical step in the discovery of new therapeutic and agricultural agents.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-amine with 4-oxo-4H-chromene-3-carboxylic acid, followed by the formation of the imine bond and subsequent reduction to obtain the final product.", "Starting Materials": [ "3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-amine", "4-oxo-4H-chromene-3-carboxylic acid", "Ethylenediamine", "Sodium triacetoxyborohydride", "Acetic acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-amine (1.0 equiv) and 4-oxo-4H-chromene-3-carboxylic acid (1.0 equiv) in acetic acid and stir the mixture at room temperature for 2 hours.", "Step 2: Add ethylenediamine (1.2 equiv) to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 3: Add sodium triacetoxyborohydride (1.2 equiv) to the reaction mixture and stir for 4 hours at room temperature.", "Step 4: Quench the reaction by adding methanol and stir for 30 minutes.", "Step 5: Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 6: Purify the product by column chromatography using a mixture of methanol and diethyl ether as the eluent." ] } | |

Numéro CAS |

864975-60-0 |

Nom du produit |

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide |

Formule moléculaire |

C20H16N2O4S |

Poids moléculaire |

380.42 |

Nom IUPAC |

N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide |

InChI |

InChI=1S/C20H16N2O4S/c1-25-11-10-22-15-7-3-5-9-17(15)27-20(22)21-19(24)14-12-26-16-8-4-2-6-13(16)18(14)23/h2-9,12H,10-11H2,1H3 |

Clé InChI |

LKZXHLBHUIUSLS-MRCUWXFGSA-N |

SMILES |

COCCN1C2=CC=CC=C2SC1=NC(=O)C3=COC4=CC=CC=C4C3=O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine](/img/structure/B2948696.png)

![3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2948699.png)

![1-(3-chloro-4-methylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2948704.png)

![7-Azaspiro[3.5]nonane-2-carboxylic acid hcl](/img/structure/B2948705.png)

![1-[2-[[4-(Trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2948708.png)

![1-[2-(3-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2948709.png)

![6-Ethyl-5-fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2948716.png)